REACTION_CXSMILES
|
[CH2:1]([CH:3]1[CH2:7][C:6](=[O:8])[CH2:5][CH:4]1[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH3:2].[BH4-].[Na+].[NH4+].[Cl-]>CO>[CH2:1]([CH:3]1[CH2:7][CH:6]([OH:8])[CH2:5][CH:4]1[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH3:2].[CH2:1]([C@@H:3]1[CH2:7][C@H:6]([OH:8])[CH2:5][C@@H:4]1[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH3:2].[CH2:1]([C@H:3]1[CH2:7][C@@H:6]([OH:8])[CH2:5][C@H:4]1[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH3:2] |f:1.2,3.4|
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Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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C(C)C1C(CC(C1)=O)C(=O)OCC
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Name
|
|
Quantity
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2.57 g
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Type
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reactant
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Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
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143 mL
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Type
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solvent
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Smiles
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CO
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Name
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|
Quantity
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240 mL
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Type
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reactant
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Smiles
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[NH4+].[Cl-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting suspension was stirred for about 16 h at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred for about 20 min
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Duration
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20 min
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Type
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CUSTOM
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Details
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the solution was partitioned with Et2O (300 mL)
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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WASH
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Details
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the aqueous layer was washed with Et2O (2×150 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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The product was purified by silica gel chromatography (220 g)
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Type
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WASH
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Details
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eluting with a gradient of 30-70% EtOAc in heptane
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Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)C1C(CC(C1)O)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)[C@H]1[C@H](C[C@H](C1)O)C(=O)OCC
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Name
|
|
Type
|
product
|
Smiles
|
C(C)[C@@H]1[C@@H](C[C@@H](C1)O)C(=O)OCC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |